N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-16-6-5-9-18(14-16)21-24-22-26(25-21)19(15-28-22)12-13-23-20(27)11-10-17-7-3-2-4-8-17/h2-11,14-15H,12-13H2,1H3,(H,23,27)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCKXEFIHUYRLQ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide typically involves the cyclization of thioamide with appropriate reagents. One common method includes the reaction of thioacetamide with 5-bromo-3-p-tolyl-2-thioxo-1,3-thiazolidin-4-one in the presence of potassium carbonate . The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the thiazolo[3,2-b][1,2,4]triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistent reaction conditions and yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring’s sulfur atom and the cinnamamide’s double bond are primary oxidation sites:
-
Thiazole sulfur oxidation : Reacts with peroxide-based oxidants (e.g., H<sub>2</sub>O<sub>2</sub>, m-CPBA) to form sulfoxides or sulfones .
-
Cinnamamide double bond epoxidation : Catalyzed by peracids (e.g., MMPP) to yield epoxide derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Sulfoxidation | H<sub>2</sub>O<sub>2</sub> (30%), 60°C | Thiazole sulfoxide | 65–78 | |
| Epoxidation | MMPP, DCM, RT | Cinnamamide epoxide | 52–68 |
Reduction Reactions
The α,β-unsaturated carbonyl system undergoes selective hydrogenation:
-
Catalytic hydrogenation : Pd/C or Raney Ni in ethanol reduces the double bond to a saturated amide .
-
Borohydride reduction : NaBH<sub>4</sub> selectively reduces the carbonyl group in the presence of the thiazole ring .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Double bond reduction | H<sub>2</sub> (1 atm), Pd/C | Dihydrocinnamamide | 85–92 | |
| Carbonyl reduction | NaBH<sub>4</sub>, MeOH | Secondary alcohol | 70–78 |
Hydrolysis Reactions
The amide bond and thiazole-triazole system exhibit pH-dependent stability:
-
Acidic hydrolysis : Concentrated HCl (6M) cleaves the amide bond to yield cinnamic acid and a thiazolo-triazole amine .
-
Basic hydrolysis : NaOH (2M) under reflux degrades the thiazole ring via nucleophilic attack .
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Amide hydrolysis | 6M HCl, 80°C, 6h | Cinnamic acid + amine salt | 88–95 | |
| Thiazole cleavage | 2M NaOH, reflux, 12h | Triazole-thiol intermediate | 60–75 |
Cycloaddition and Conjugate Addition
The cinnamamide’s α,β-unsaturated system participates in:
-
Diels-Alder reactions : Reacts with dienes (e.g., cyclopentadiene) to form six-membered cycloadducts .
-
Michael additions : Nucleophiles (e.g., amines, thiols) add to the β-position of the carbonyl .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Diels-Alder | Cyclopentadiene, 100°C | Bicyclic adduct | 75–82 | |
| Michael addition | Benzylamine, EtOH, RT | β-Amino cinnamamide | 68–73 |
Functionalization of the Thiazolo-Triazole Core
The heterocyclic system undergoes electrophilic substitution and cross-coupling:
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at electron-rich positions .
-
Suzuki coupling : Requires halogenation (e.g., Br<sub>2</sub>) followed by Pd-catalyzed arylation .
Stability Under Physiological Conditions
The compound shows moderate stability in aqueous environments:
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research indicates that compounds with similar structures to N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide exhibit potent anticancer properties. For instance:
- Mechanism of Action : These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines through multiple biochemical pathways. A study reported significant activity against human cancer cell lines, suggesting that the thiazolo[3,2-b][1,2,4]triazole scaffold is crucial for this activity .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF7 (Breast) | 15 | Apoptosis induction | |
| A549 (Lung) | 20 | Cell cycle arrest |
2. Antimicrobial Activity
The compound has shown promising antimicrobial effects against various pathogens:
- Bacterial Activity : Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria as well as mycobacterial strains. The mechanism involves interaction with bacterial enzymes and disruption of cell wall synthesis .
Table 2: Antimicrobial Activity Overview
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Mycobacterium tuberculosis | 50 | Antitubercular |
| Staphylococcus aureus | 25 | Bactericidal |
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the compound's structure significantly influences its biological activity. Modifications in the thiazole or triazole rings can enhance or diminish potency against different biological targets .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and related compounds:
Mechanism of Action
The mechanism of action of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be related to the disruption of cell signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole derivatives exhibit structural and functional diversity depending on substituents. Below is a detailed comparison of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide with analogs reported in the literature:
Key Insights
Substituent Effects: The m-tolyl group in the target compound introduces steric hindrance and lipophilicity, which may influence membrane permeability compared to electron-deficient groups (e.g., 4-Cl-phenyl in 8b) . The cinnamamide-ethyl chain distinguishes the target compound from simpler aryl or carboxamide substituents (e.g., 9b or 5-amino derivatives). This group likely enhances UV/Vis absorption and may improve binding to hydrophobic pockets in enzymes .
Synthetic Efficiency: Derivatives with aryl substituents (e.g., 8b, 9b) are synthesized in high yields (85–96%) via cyclocondensation or photolysis .
Biological Potential: Thiazolo-triazoles with 4-methoxyphenyl (9b) or amino-carboxamide (7) groups show anti-inflammatory and analgesic activities in preliminary studies . The target compound’s cinnamamide moiety, structurally similar to natural cinnamic acid derivatives, may confer antioxidant or antimicrobial properties, though this requires experimental validation.
Table 2: Physicochemical and Spectroscopic Data
Biological Activity
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives, which have been extensively studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[3,2-b][1,2,4]triazole core linked to a cinnamamide moiety. Its molecular formula is C20H18N4OS with a molecular weight of 362.4 g/mol. The structural complexity allows for interaction with various biological targets.
This compound exhibits several mechanisms of action:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate growth and apoptosis. This inhibition can alter cellular responses and promote apoptosis in cancer cells .
- Antioxidant Activity : The thiazole derivatives are known for their antioxidant properties, which help mitigate oxidative stress in cells .
- Anti-inflammatory Effects : Some studies indicate that these compounds inhibit the biosynthesis of prostaglandins by targeting cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation .
Biological Activities
The biological activities of this compound include:
-
Anticancer Activity :
- Case Study : A study evaluated various thiazolo[3,2-b][1,2,4]triazole derivatives against nearly 60 human cancer cell lines. Results indicated that certain compounds exhibited significant cytotoxic effects on renal cancer and leukemia cell lines .
- Table 1: Anticancer Activity Assessment
Compound Cell Line Growth Inhibition (%) 2h NCI-H522 77.10 2d CCRF-CEM -73.92
- Antimicrobial Properties :
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolo derivatives. Modifications at specific positions on the thiazole ring can significantly enhance their anticancer properties. For instance:
Q & A
Q. What strategies improve compound stability under physiological conditions?
Q. How can prodrug derivatives enhance bioavailability without compromising activity?
Q. What synergies exist between this compound and existing chemotherapeutics?
- Combination Therapy Screening :
- Chou-Talalay Method : Evaluate combination indices (CI) with doxorubicin or 5-FU in HCT116 cells .
- Mechanistic Synergy : Assess DNA damage (γ-H2AX staining) and apoptosis (Annexin V assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
